CID 90474439
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Overview
Description
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride . This organometallic compound features tungsten at its core, coordinated with two isopropylcyclopentadienyl ligands and two hydride ligands. It is recognized for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is typically synthesized through the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction proceeds as follows:
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is synthesized by alkylation of cyclopentadiene with isopropyl halides.
Formation of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Tungsten hexachloride reacts with isopropylcyclopentadiene in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere. A reducing agent such as lithium aluminum hydride is used to facilitate the reduction of tungsten.
The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods
Industrial production of Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is often produced in specialized reactors designed to handle organometallic compounds safely.
Chemical Reactions Analysis
Types of Reactions
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced further to form lower oxidation state tungsten species.
Substitution: The hydride ligands can be substituted with other ligands such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve reagents like halides (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds, such as tungsten oxides or halides.
Reduction: Lower oxidation state tungsten species, potentially leading to tungsten metal.
Substitution: Various tungsten complexes with different ligands, depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used as a precursor for synthesizing other tungsten-containing compounds. Its unique reactivity makes it valuable in organometallic chemistry and catalysis.
Biology
While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities and interactions with biomolecules.
Medicine
Research is ongoing to explore the potential medicinal applications of tungsten compounds, including their use in radiopharmaceuticals and as therapeutic agents.
Industry
In industry, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is used in the production of advanced materials, including tungsten-based catalysts and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride exerts its effects involves the interaction of its tungsten center with other molecules. The hydride ligands can participate in hydrogen transfer reactions, while the isopropylcyclopentadienyl ligands stabilize the tungsten center and influence its reactivity. The compound can act as a catalyst or precursor in various chemical reactions, facilitating the formation or transformation of other compounds.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of isopropylcyclopentadienyl.
Bis(tert-butylcyclopentadienyl)tungsten(IV) dihydride: Features tert-butylcyclopentadienyl ligands, offering different steric and electronic properties.
Bis(methylcyclopentadienyl)tungsten(IV) dihydride: Contains methylcyclopentadienyl ligands, providing a comparison in terms of ligand size and electronic effects.
Uniqueness
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These groups influence the compound’s steric and electronic properties, affecting its reactivity and stability. This uniqueness makes it particularly valuable in specific catalytic applications and in the synthesis of specialized tungsten compounds.
Properties
Molecular Formula |
C16H22W |
---|---|
Molecular Weight |
398.2 g/mol |
InChI |
InChI=1S/2C8H11.W/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
InChI Key |
VRMGPHYEHNLCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[W] |
Origin of Product |
United States |
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